1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
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Overview
Description
1-Methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .
Mode of Action
It’s known that cdk inhibitors typically bind to the atp-binding pocket of the kinase, preventing atp from binding and thus inhibiting the kinase’s activity .
Biochemical Pathways
Cdk inhibitors generally affect cell cycle progression, potentially leading to cell cycle arrest and apoptosis .
Result of Action
The compound has shown marked antitumor activity against all tested cell lines with IC50 values of 5.00–32.52 μM . This suggests that the compound could potentially be used as a therapeutic agent in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a solvent such as ethanol or dimethylformamide (DMF).
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is studied for its potential biological activities. It has been investigated for its ability to inhibit certain enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine
Pyrazolo[3,4-d]pyrimidine derivatives
Phenylpyrazolo[3,4-d]pyrimidine
Uniqueness: 1-Methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine stands out due to its specific structural features and potential applications. While similar compounds may share some structural similarities, the presence of the morpholine and phenyl groups in this compound provides unique chemical and biological properties.
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Properties
CAS No. |
1226445-23-3 |
---|---|
Molecular Formula |
C24H20N4O4S |
Molecular Weight |
460.51 |
IUPAC Name |
3-phenyl-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20N4O4S/c1-15(2)31-18-10-8-16(9-11-18)22-25-20(32-26-22)14-27-19-12-13-33-21(19)23(29)28(24(27)30)17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3 |
InChI Key |
WAFZHISQMLXDQW-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
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